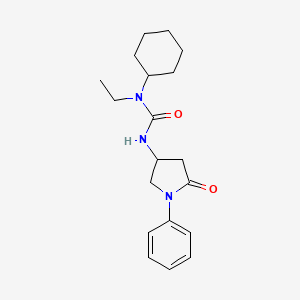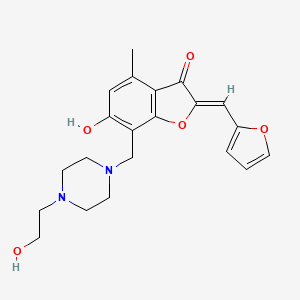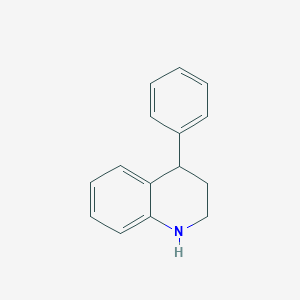
1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step reactions including nucleophilic and electrophilic substitutions, as well as oxidation processes. For instance, the synthesis of 1-Cyclopentyl-3-(3-hydroxyphenyl)urea was achieved through a two-step substitution followed by one-step oxidation . This suggests that the synthesis of "1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" could potentially follow a similar pathway, with adjustments for the specific functional groups and core structure of the compound.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized using techniques such as NMR, FT-IR, MS, and single-crystal X-ray diffraction . DFT (Density Functional Theory) optimization is also used to predict the molecular structure and compare it with experimental data . The frontier molecular orbitals, which are crucial for understanding the reactivity and properties of the molecules, can be calculated to reveal structural features . These methods would be applicable to analyze the molecular structure of "1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea".
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions. For example, the reaction of urea with cyclohexane-1,2-dione in an acid medium leads to the formation of compounds with ten-membered rings . The reaction conditions, such as the acidity of the solution, can influence the formation of different products and the properties of the resulting compounds . These findings can be extrapolated to predict the chemical behavior of "1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea" under similar reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are closely related to their molecular structures. For example, the presence of intramolecular hydrogen bonds and the conformation of the molecule can affect its stability and reactivity . Theoretical investigations, such as HOMO-LUMO analyses and NBO studies, can provide insights into the electronic properties and potential applications of these compounds, such as in nonlinear optical applications . These analyses would be relevant for understanding the properties of "1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea".
科学的研究の応用
Corrosion Inhibition
Research has identified urea derivatives as effective corrosion inhibitors for metals. For instance, urea derivatives have been shown to significantly reduce corrosion in mild steel when exposed to acidic environments, suggesting their potential as protective agents in industrial settings where metal preservation is crucial. This inhibition effect is attributed to the formation of a protective layer on the metal surface through adsorption, indicating the molecules' active centers interact with the metal to prevent corrosion (Mistry, Patel, Patel, & Jauhari, 2011).
Organic Synthesis
Urea derivatives have been utilized in organic synthesis, offering pathways to synthesize complex molecules. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been employed for the synthesis of hydroxamic acids and ureas from carboxylic acids, showcasing urea derivatives' role in synthesizing bioactive compounds with potential applications in drug development and agricultural chemicals (Thalluri, Manne, Dev, & Mandal, 2014).
Material Science
In the field of material science, urea derivatives have been investigated for their role in the synthesis of complex structures and as components in molecular devices. Studies demonstrate the ability of urea derivatives to form complexes with cyclodextrins, which are crucial for the self-assembly of molecular devices. These complexes have potential applications in nanotechnology and materials engineering, where precise molecular control over structure and function is required (Lock, May, Clements, Lincoln, & Easton, 2004).
Environmental Studies
Urea derivatives have also been explored in environmental studies, particularly in assessing exposure to plasticizers. For example, research on 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used to replace phthalates, involves measuring the oxidative metabolites in urine samples to assess environmental exposure levels. This indicates the role of urea derivatives in environmental health research, contributing to understanding human exposure to synthetic chemicals (Silva, Jia, Samandar, Preau, & Calafat, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
1-cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-2-21(16-9-5-3-6-10-16)19(24)20-15-13-18(23)22(14-15)17-11-7-4-8-12-17/h4,7-8,11-12,15-16H,2-3,5-6,9-10,13-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXCJFNIFCTHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-ethyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3012535.png)
![4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B3012537.png)
![(5Z)-3-(2-aminoethyl)-5-[(3-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3012539.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 5-cyclopropylisoxazole-3-carboxylate](/img/structure/B3012540.png)
![2-Chloro-N-(3-hydroxy-2-methylpropyl)-N-[(2-methoxy-4-methylphenyl)methyl]acetamide](/img/structure/B3012541.png)
![2-[(3-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3012542.png)
amine](/img/structure/B3012546.png)


![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3012552.png)

![3-[(3-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3012554.png)
![N-(3-chloro-4-methylphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3012555.png)
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B3012556.png)